molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2513747
CAS No.: 688354-87-2
M. Wt: 271.34
InChI Key: CWIWHIRWCGSPJT-UHFFFAOYSA-N
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Description

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a thione group (C=S) and a furan ring substituted with a methyl group and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Scientific Research Applications

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique electronic properties make it of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Thione Group: The thione group can be introduced by reacting the quinazoline derivative with a suitable sulfurizing agent, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative (e.g., 5-methylfurfural) reacts with the quinazoline thione intermediate in the presence of a base, such as potassium carbonate (K2CO3).

    Amination: The final step involves the introduction of the amino group through reductive amination, where the furan derivative is reacted with an amine (e.g., methylamine) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The thione group can be reduced to a thiol or a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides, bases such as potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the central nervous system. The exact molecular pathways and targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.

    4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-sulfone: Similar structure but with a sulfone group (SO2) instead of a thione group.

    4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thiol: Similar structure but with a thiol group (SH) instead of a thione group.

Uniqueness

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct electronic and steric properties compared to its oxygen or sulfone analogs

Properties

CAS No.

688354-87-2

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

IUPAC Name

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19)

InChI Key

CWIWHIRWCGSPJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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